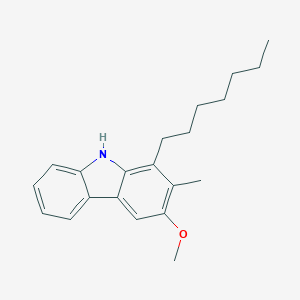
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound with a seven-membered ring containing two nitrogen atoms. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in exhibiting its various properties is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, or inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microbial strains. It has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse range of properties. However, its limitations include its limited solubility in some solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-. One potential direction is to further investigate its potential use as an organic semiconductor in electronic devices. Another direction is to study its potential use as a sensitizer in dye-sensitized solar cells. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as neuroprotection and drug development.
Métodos De Síntesis
The synthesis of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been achieved through various methods. One of the most common methods involves the reaction of heptylamine with 3-methoxy-2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to obtain the final product. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as an organic semiconductor in electronic devices. Additionally, it has been investigated for its potential use as a sensitizer in dye-sensitized solar cells.
Propiedades
Número CAS |
139196-83-1 |
|---|---|
Nombre del producto |
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- |
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
Clave InChI |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
SMILES canónico |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Otros números CAS |
139196-83-1 |
Sinónimos |
3-O-Methylcarazostatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



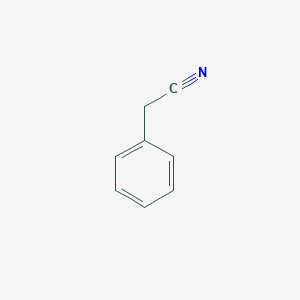
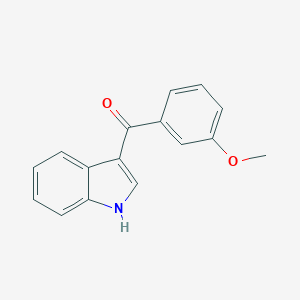
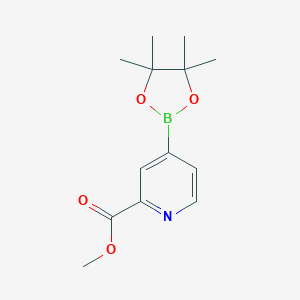

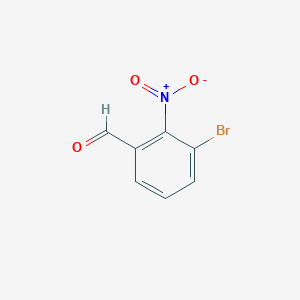
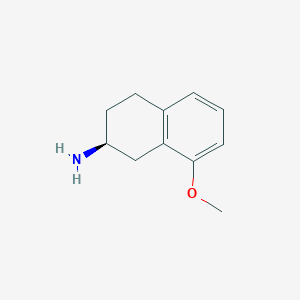

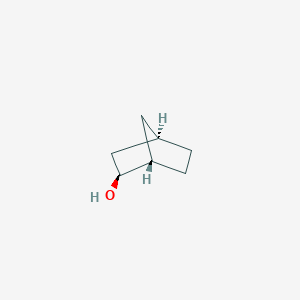

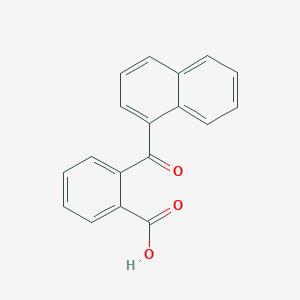
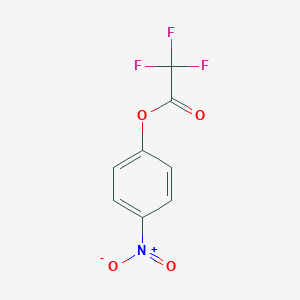
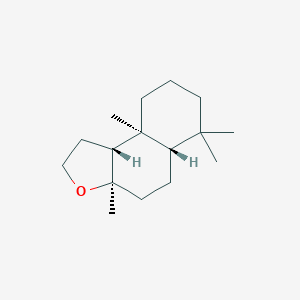
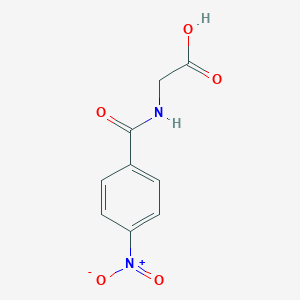
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)